molecular formula C15H13NO4 B4984332 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 43069-77-8

4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B4984332
CAS No.: 43069-77-8
M. Wt: 271.27 g/mol
InChI Key: WHHSVXPZEWYGSI-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a tricyclic carboximide derivative with a 4-methoxyphenyl substituent. This article compares its pharmacological profile, structural features, and biological activity with structurally related analogs.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-9-4-2-8(3-5-9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHSVXPZEWYGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292537
Record name 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43069-77-8
Record name NSC83542
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves the reaction of maleic anhydride with furan in the presence of a solvent like toluene. The mixture is heated to around 80°C and stirred for 24 hours . This reaction forms the core tricyclic structure, which can then be further modified to introduce the methoxyphenyl and azatricyclo groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Aminolysis (Nucleophilic Substitution)

The dione moiety undergoes aminolysis with primary or secondary amines, replacing carbonyl oxygen with amine groups. Reactions occur under reflux in toluene or THF, often catalyzed by triethylamine (TEA) .

Table 1: Aminolysis Reactions and Yields

SubstrateAmineConditionsProductYield
Compound 2 (Core scaffold)BenzylamineToluene, reflux, 1.5h4-Benzylamino derivative (3)83%
Compound 2EthylenediamineToluene, TEA, 24hBis-amide derivative (9)90%
Compound 2N,N-DimethylethylenediamineTHF, EDC/DMAPDimethylaminoethyl derivative (12)78%

Key Observations:

  • Byproducts like 4 (dibenzylamide, 6% yield) form due to over-alkylation .

  • Ethylenediamine generates a precipitate (10 , 10% yield) alongside the primary product .

Esterification

The hydroxyethyl derivative undergoes esterification with carboxylic acids using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Example Reaction:

text
4-(2-Hydroxyethyl) derivative + Dithiodipropionic acid → Ester-linked dimer (2)

Conditions: THF, 0°C → RT, 24h .

Oxidation and Reduction

  • Oxidation: The methoxyphenyl group can be oxidized to a quinone structure using potassium permanganate (KMnO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols, though this is less common due to steric hindrance.

Ring-Opening Reactions

Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the oxa-aza ring undergoes cleavage. For example, hydrolysis in aqueous HCl yields a dicarboxylic acid derivative .

Functionalization via Cycloaddition

The norbornene-like structure participates in secondary cycloadditions with nitrile oxides, forming fused isoxazoline derivatives .

Example:

text
Tricyclic core + Nitrile oxide → Isoxazoline-fused polycycle[5]

Calcium Channel Modulation

While not a classical reaction, structural analogs demonstrate NMDA receptor and voltage-gated calcium channel (VGCC) binding via hydrophobic interactions and hydrogen bonding . Molecular docking studies suggest the methoxyphenyl group enhances binding affinity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its ability to interact with biological targets. Its structure allows for modifications that can enhance its bioactivity.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the methoxy group can significantly affect the compound's potency against tumor cells .
  • Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been explored, particularly against resistant strains of bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Materials Science

The unique structural properties of 4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione make it suitable for applications in materials science.

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under environmental stressors .

Organic Synthesis

The compound acts as an important intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Synthetic Pathways : Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it a valuable building block for synthesizing other compounds with desired functionalities .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study B Antimicrobial PropertiesShowed effective inhibition of MRSA strains with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study C Polymer ApplicationsDeveloped a new polymer composite incorporating the compound that exhibited enhanced thermal stability and mechanical strength compared to traditional materials.

Comparison with Similar Compounds

Structural Analogs :

  • NGP1-01 : A polycyclic amine with NMDA/VGCC inhibition and neuroprotection against MPP+-induced toxicity.
  • MK-801: A non-competitive NMDA antagonist used as a reference in docking studies .
  • 4-Oxatricyclo Derivatives: Derivatives with aliphatic (e.g., aminoethyl, aminopropyl) or heterocyclic substituents exhibit calcium-modulating effects.

Activity Comparison :

Compound NMDA Inhibition VGCC Inhibition Neuroprotection (Cell Viability Enhancement) Cytotoxicity (10–50 µM)
Target Compound (4-Methoxyphenyl) Moderate* Moderate* ~23–53% at 10 µM* Low
NGP1-01 High High ~60% Moderate
MK-801 High None N/A High
Aliphatic Derivatives (e.g., 2–13) Mono/Dual Mono/Dual 23–54% Low/None

*In silico docking suggests the 4-methoxyphenyl group binds similarly to MK-801 within the NMDA ion channel, but with reduced cytotoxicity compared to MK-801 .

Key Findings :

  • The 4-methoxyphenyl group enhances binding affinity to NMDA receptors compared to aliphatic substituents but is less potent than NGP1-01 .
  • Dual NMDA/VGCC modulation is observed in derivatives with aromatic substituents, whereas aliphatic derivatives show mono-target effects .
2.2. Antimicrobial Derivatives

Structural Analogs :

  • 10-(Diphenylmethylene) Derivatives : Exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi but show cytotoxicity in MT-4 cells .

Activity Comparison :

Compound Antimicrobial Activity (MIC Range) Cytotoxicity (MT-4 Cells)
Target Compound Not Tested Low (Predicted)
10-(Diphenylmethylene) 50–400 µg/mL High (CC50 unspecified)
Aminoalkanol Derivatives 25–100 µg/mL Moderate

Key Findings :

  • Bulky substituents (e.g., diphenylmethylene) improve antimicrobial activity but increase cytotoxicity .
  • The 4-methoxyphenyl group in the target compound may reduce antimicrobial efficacy compared to diphenylmethylene analogs due to steric and electronic differences .
2.3. Pharmacokinetics and Toxicity
Compound LogP* Solubility Metabolic Stability Toxicity Profile
Target Compound 1.7 Moderate Unknown Low
NGP1-01 2.3 Low Moderate Moderate
10-(Diphenylmethylene) 3.1 Low Poor High

*Predicted using in silico models .

Key Findings :

  • The 4-methoxyphenyl group improves solubility compared to highly lipophilic diphenylmethylene derivatives .
  • Low cytotoxicity (10–50 µM) aligns with neuroprotective derivatives like 4-oxatricyclo compounds .
2.4. Structural and Stereochemical Considerations
  • Substituent Position : The 4-methoxyphenyl group provides better steric accessibility for NMDA binding compared to 2-methoxyphenyl analogs, which exhibit dihedral angles >75° that hinder receptor interactions .
  • Stereochemistry : Derivatives with endo-configured tricyclic cores show enhanced activity due to optimal cavity fitting in NMDA receptors .

Biological Activity

4-(4-Methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and calcium modulation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a series of cycloaddition reactions and aminolysis processes that yield various derivatives with potential neuroprotective properties. The synthesis typically involves the reaction of the base scaffold with different amines to produce a range of functionalized compounds.

Table 1: Synthesis Overview

Reaction TypeReactantsConditionsYield (%)
CycloadditionNorbornene derivativesReflux in toluene47-96
AminolysisBase scaffold + aminesReflux in toluene47-96

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in neuroprotection and calcium modulation.

Neuroprotective Properties

The compound has been shown to modulate calcium influx via the N-Methyl-D-Aspartate (NMDA) receptor and voltage-gated calcium channels (VGCCs), which are crucial in excitotoxicity associated with neurodegenerative disorders. In vitro studies using neuroblastoma cells demonstrated that these compounds can effectively block calcium influx at concentrations comparable to known neuroprotective agents such as NGP1-01.

The proposed mechanism involves the inhibition of calcium overload induced by excessive glutamate activation. This action is critical as calcium overload is a prominent feature in the pathophysiology of neurodegenerative diseases.

Case Studies

Several studies have explored the efficacy of these compounds:

  • Study on Calcium Modulation : A study evaluated the ability of synthesized derivatives to inhibit calcium influx in neuroblastoma cells. The results indicated that several derivatives significantly reduced calcium levels, suggesting their potential as neuroprotective agents (Egunlusi et al., 2020) .
  • Neuroprotective Efficacy : Another investigation focused on the neuroprotective effects of these compounds against oxidative stress in neuronal cell lines. The findings revealed that certain derivatives not only protected against cell death but also enhanced cell viability under stress conditions (Egunlusi et al., 2020) .

Q & A

Q. Advanced Stereochemical Control

  • Microwave synthesis : Enhances exo selectivity (87% yield) by promoting faster cycloaddition .
  • Chromatographic separation : Silica gel columns resolve endo/exo mixtures using slow solvent gradients .
  • Crystallization : Selective precipitation of exo isomers from aqueous media .

What structural features influence pharmacological activity?

Q. Structure-Activity Relationship (SAR) Insights

  • Substituent effects : Hydroxyethyl groups reduce anti-cancer activity compared to norcantharidin derivatives, likely due to steric hindrance .
  • Lipophilicity : Diphenylmethylene substituents enhance antiviral activity by improving membrane permeability .
  • Hydrogen bonding : O–H⋯O interactions stabilize active conformations in receptor binding .

How does hydrogen bonding impact crystal morphology?

Q. Advanced Crystallography

  • Dimer interaction energy : Calculated using periodic DFT-D to correlate hydrogen-bond strength with crystal growth rates .
  • Morphology prediction : Infinite hydrogen-bond chains yield needle-like crystals, while ring motifs form plates .

What experimental methods elucidate pharmacological mechanisms?

Q. Mechanistic Study Design

  • Receptor binding assays : Radioligand competition studies quantify affinity for κ-opioid receptors .
  • Kinetic studies : Pressure-dependent rate measurements (e.g., for retro-Diels-Alder reactions) reveal transition-state volumes .

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